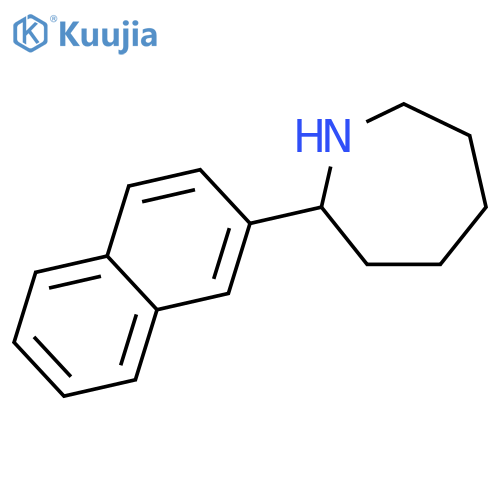Cas no 383131-04-2 (2-(naphthalen-2-yl)azepane)

2-(naphthalen-2-yl)azepane structure
商品名:2-(naphthalen-2-yl)azepane
2-(naphthalen-2-yl)azepane 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine,hexahydro-2-(2-naphthalenyl)-
- 2-naphthalen-2-ylazepane
- 2-(naphthalen-2-yl)azepane
- 2-NAPHTHALEN-2-YL-AZEPANE
- AC1MM5IT
- BBL021532
- CTK4H9698
- MolPort-000-149-096
- STK894245
- DTXSID80390991
- 383131-04-2
- AKOS005144012
- 2-(2-naphthyl)azepane
-
- インチ: InChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2
- InChIKey: LPKABEPCBJDWOR-UHFFFAOYSA-N
- ほほえんだ: C1C2C(=CC=CC=2)C=CC=1C1CCCCCN1
計算された属性
- せいみつぶんしりょう: 225.15187
- どういたいしつりょう: 225.152
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12Ų
- 互変異性体の数: 何もない
じっけんとくせい
- PSA: 12.03
2-(naphthalen-2-yl)azepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230485-1g |
2-(Naphthalen-2-yl)azepane |
383131-04-2 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM230485-1g |
2-(Naphthalen-2-yl)azepane |
383131-04-2 | 97% | 1g |
$426 | 2021-08-04 | |
| TRC | N757035-500mg |
2-(naphthalen-2-yl)azepane |
383131-04-2 | 500mg |
$ 320.00 | 2022-06-03 | ||
| TRC | N757035-50mg |
2-(naphthalen-2-yl)azepane |
383131-04-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| Crysdot LLC | CD12076815-1g |
2-(Naphthalen-2-yl)azepane |
383131-04-2 | 97% | 1g |
$452 | 2024-07-24 | |
| TRC | N757035-100mg |
2-(naphthalen-2-yl)azepane |
383131-04-2 | 100mg |
$ 95.00 | 2022-06-03 |
2-(naphthalen-2-yl)azepane 関連文献
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
383131-04-2 (2-(naphthalen-2-yl)azepane) 関連製品
- 1006-64-0(2-Phenylpyrrolidine)
- 383129-36-0(2-(3-methylphenyl)azepane)
- 70665-05-3((S)-2-Phenylpiperidine)
- 62506-76-7(2-(4-Methylphenyl)pyrrolidine)
- 59347-91-0((2S)-2-phenylpyrrolidine)
- 3466-80-6(2-Phenylpiperidine)
- 72216-05-8(2-(3-Methylphenyl)pyrrolidine)
- 58613-54-0((2R)-2-phenylpiperidine)
- 56523-47-8((2R)-2-phenylpyrrolidine)
- 121193-91-7(2-(Naphthalen-1-yl)pyrrolidine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
